3-Iodopropanamide: Technical Guide and Application Protocols
3-Iodopropanamide: Technical Guide and Application Protocols
Topic: 3-Iodopropanamide: Technical Specifications, Synthesis, and Applications Content Type: Technical Reference Guide Audience: Researchers, Medicinal Chemists, and Proteomics Scientists
Executive Summary
3-Iodopropanamide (CAS 21437-81-0) is a beta-haloamide alkylating agent used primarily in organic synthesis and proteomics. Structurally analogous to the widely used iodoacetamide (IAA), it possesses a longer carbon chain (propyl vs. ethyl backbone), altering its steric profile and alkylation kinetics. In proteomics, it serves as a cysteine-blocking reagent that induces a mass shift of +71.0371 Da , distinct from the +57.0215 Da shift of iodoacetamide, allowing for differential labeling strategies. This guide details its physicochemical properties, synthesis pathways, and handling protocols.
Chemical Identity & Specifications
| Property | Specification |
| Chemical Name | 3-Iodopropanamide |
| Synonyms | 3-Iodopropionamide; 3-Iodopropanoic acid amide; |
| CAS Number | 21437-81-0 |
| Molecular Formula | C |
| Molecular Weight | 198.99 g/mol |
| SMILES | C(CI)C(=O)N |
| InChI Key | WUDXYFDMZPYSAS-UHFFFAOYSA-N |
| MDL Number | MFCD00008029 (Analogous) |
| Appearance | White to off-white crystalline solid |
Physical and Chemical Properties[1][2][3][4]
Note on Stability: As an organoiodide, 3-iodopropanamide is sensitive to light and prone to liberation of free iodine (
| Parameter | Value / Description |
| Melting Point | Estimated 80–110 °C (Based on acid analog mp 81.5°C; experimental data scarce) |
| Solubility | Soluble in DMSO, DMF, Methanol, Water (hydrolyzes slowly) |
| Reactivity | Electrophilic at C3 position; susceptible to nucleophilic attack (S |
| pKa | ~15-16 (Amide N-H); Alkyl iodide leaving group ability is high |
| Storage | -20°C, Desiccated, Protected from light |
Synthesis Pathways[6]
The synthesis of 3-iodopropanamide is typically achieved through halogen exchange (Finkelstein reaction) or hydroiodination of acrylamide.
Method A: Finkelstein Reaction (Halogen Exchange)
This is the preferred laboratory method due to milder conditions and higher purity.
-
Precursor: 3-Chloropropanamide (CAS 7355-58-0).
-
Reagent: Sodium Iodide (NaI) in Acetone.
-
Mechanism: S
2 displacement of Chloride by Iodide. -
Driving Force: Precipitation of NaCl in acetone drives the equilibrium forward.[1]
Method B: Hydroiodination of Acrylamide
Direct addition of Hydrogen Iodide (HI) to the double bond of acrylamide.
-
Reagent: Aqueous HI or generated in situ (TMS-I).
-
Selectivity: Markovnikov addition is not an issue due to the electron-withdrawing amide group directing the nucleophile to the
-position (Michael-type addition logic applied to hydrohalogenation).
Visualization: Synthesis & Reactivity Flow
Figure 1: Synthesis routes (Finkelstein vs. Hydroiodination) and downstream alkylation mechanism.
Applications in Proteomics & Drug Discovery
4.1. Differential Cysteine Alkylation
In mass spectrometry (MS)-based proteomics, cysteine residues must be alkylated to prevent disulfide bond reformation.[4] While Iodoacetamide (IAA) is standard, 3-iodopropanamide offers a unique mass tag.
-
Mechanism: The thiol group of cysteine attacks the
-carbon, displacing iodine. -
Mass Shift: The modification adds a propionamide group (
).-
Formula Added: C
H NO -
Monoisotopic Mass Shift: +71.0371 Da
-
-
Utility:
-
Differentiation: Use IAA (+57 Da) for one sample and 3-iodopropanamide (+71 Da) for another to distinguish samples in a single MS run (isotopic labeling alternative).
-
Acrylamide Artifact Confirmation: Since acrylamide also generates a +71 Da adduct (via Michael addition), 3-iodopropanamide can be used as a positive control to verify S-propionamido modifications.
-
4.2. Synthetic Intermediate
Used as a building block to introduce the propionamide moiety into heterocycles or to generate 3-aminopropanamide derivatives via iodine displacement by amines.
Experimental Protocol: Cysteine Alkylation
Objective: Complete alkylation of protein thiols for MS analysis.
-
Solubilization: Dissolve protein (50 µg) in denaturing buffer (6M Urea or 1% SDS, 50mM Tris-HCl, pH 8.0).
-
Reduction: Add DTT (Dithiothreitol) to a final concentration of 5-10 mM. Incubate at 37°C for 30-45 minutes.
-
Alkylation:
-
Prepare a fresh 200 mM stock of 3-iodopropanamide in 50mM Tris-HCl (pH 8.0). Note: Protect from light.
-
Add to protein solution to a final concentration of 20-40 mM (approx. 3-4x molar excess over total thiols).
-
Incubate: 30 minutes at Room Temperature in the DARK .
-
-
Quenching: Add excess DTT or Cysteine to quench unreacted iodide.
-
Processing: Proceed to trypsin digestion or desalting.
Handling, Safety, and Storage
-
Hazards: 3-Iodopropanamide is an alkylating agent . It is potentially mutagenic, toxic if swallowed, and a skin/eye irritant. It can cause irreversible sensitization.
-
PPE: Standard laboratory PPE (Nitrile gloves, safety goggles, lab coat) is mandatory. Handle inside a fume hood.
-
Storage:
-
Keep container tightly closed.
-
Store at -20°C .
-
Light Sensitive: Wrap containers in aluminum foil or use amber vials.
-
-
Disposal: Dispose of as hazardous chemical waste containing organic halogens. Do not pour down the drain.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 541740, 3-Iodopropanamide. Retrieved from [Link]
- Sechi, S., & Chait, B. T. (1998). Modification of cysteine residues by alkylation: A tool in peptide mapping and protein identification. Analytical Chemistry, 70(24), 5150–5158.
- Hansen, R. E., & Winther, J. R. (2009). An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. Analytical Biochemistry, 394(2), 147-158.
Sources
- 1. quora.com [quora.com]
- 2. The Formation of Acrylamide from and Its Reduction by 3-Aminopropanamide Occur Simultaneously During Thermal Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
